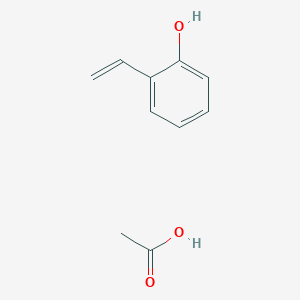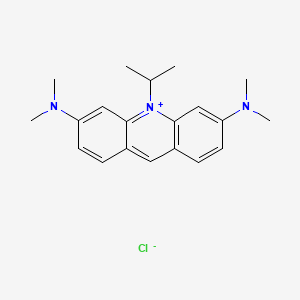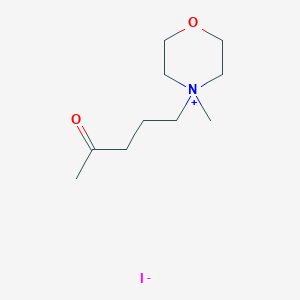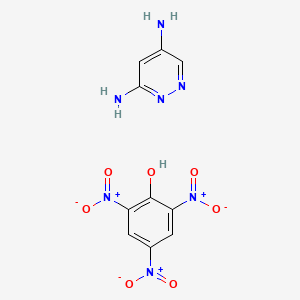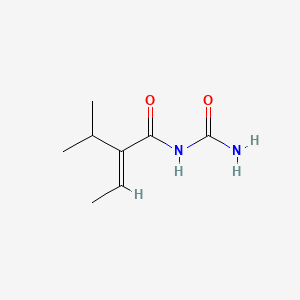
Cenestil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cenestil, also known as N-(Aminocarbonyl)-2-(1-methylethyl)-2-butenamide, is an organic compound with the molecular formula C8H14N2O2. It is characterized by its unique structure, which includes an aminocarbonyl group and a butenamide backbone. This compound is primarily used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cenestil typically involves the reaction of isobutyraldehyde with acrylonitrile, followed by subsequent hydrolysis and amidation steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis process. The amidation step is usually carried out using ammonia or primary amines under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a multi-step process that involves large-scale reactors and continuous flow systems. The process begins with the large-scale synthesis of isobutyraldehyde and acrylonitrile, followed by their controlled reaction in the presence of catalysts. The intermediate products are then subjected to hydrolysis and amidation in specialized reactors to ensure high yield and purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cenestil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aminocarbonyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Cenestil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cenestil involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
Cenestil can be compared with other similar compounds, such as:
N-(Aminocarbonyl)-2-methyl-2-butenamide: Similar structure but with a different substitution pattern on the butenamide backbone.
N-(Aminocarbonyl)-2-ethyl-2-butenamide: Another analog with an ethyl group instead of an isobutyl group.
N-(Aminocarbonyl)-2-propyl-2-butenamide: Contains a propyl group, leading to different chemical and biological properties.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminocarbonyl group and butenamide backbone make it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
60364-26-3 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(E)-N-carbamoyl-2-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-4-6(5(2)3)7(11)10-8(9)12/h4-5H,1-3H3,(H3,9,10,11,12)/b6-4+ |
Clé InChI |
JWLVVNRQYDFQGA-GQCTYLIASA-N |
SMILES isomérique |
C/C=C(\C(C)C)/C(=O)NC(=O)N |
SMILES canonique |
CC=C(C(C)C)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)

